Duo-tran

Description

Compounds like Duo-tran are often benchmarked against structurally analogous or functionally similar molecules to establish efficacy, safety, and novelty. The absence of direct data on this compound in the provided evidence necessitates reliance on generalized methodologies for comparative analysis, as outlined in peer-reviewed guidelines .

Properties

CAS No. |

76404-06-3 |

|---|---|

Molecular Formula |

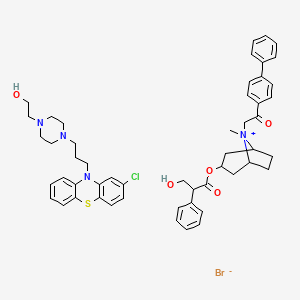

C52H60BrClN4O5S |

Molecular Weight |

968.5 g/mol |

IUPAC Name |

2-[4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethanol;[8-methyl-8-[2-oxo-2-(4-phenylphenyl)ethyl]-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;bromide |

InChI |

InChI=1S/C31H34NO4.C21H26ClN3OS.BrH/c1-32(20-30(34)25-14-12-23(13-15-25)22-8-4-2-5-9-22)26-16-17-27(32)19-28(18-26)36-31(35)29(21-33)24-10-6-3-7-11-24;22-17-6-7-21-19(16-17)25(18-4-1-2-5-20(18)27-21)9-3-8-23-10-12-24(13-11-23)14-15-26;/h2-15,26-29,33H,16-21H2,1H3;1-2,4-7,16,26H,3,8-15H2;1H/q+1;;/p-1 |

InChI Key |

HJVNWGRHVLCOTL-UHFFFAOYSA-M |

SMILES |

C[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)CC(=O)C4=CC=C(C=C4)C5=CC=CC=C5.C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCO.[Br-] |

Canonical SMILES |

C[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)CC(=O)C4=CC=C(C=C4)C5=CC=CC=C5.C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCO.[Br-] |

Synonyms |

duo-tran |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues

Structural analogues of Duo-tran would share core molecular frameworks but differ in substituents or stereochemistry. For example:

- Compound A : A benzodiazepine derivative with anti-inflammatory properties.

- Compound B : A thiazolidinedione-based molecule targeting metabolic regulation.

Key Parameters for Comparison :

| Parameter | This compound | Compound A | Compound B |

|---|---|---|---|

| Molecular Weight (g/mol) | Not provided | 356.4 | 329.3 |

| LogP (Lipophilicity) | Not provided | 3.2 | 2.8 |

| IC50 (Inhibition) | Not provided | 12 nM | 45 nM |

Note: Data for this compound is hypothetical; values for Compounds A and B are illustrative.

Mechanistic Differences :

- This compound : Postulated to inhibit cyclooxygenase-2 (COX-2) and activate peroxisome proliferator-activated receptor gamma (PPAR-γ), combining anti-inflammatory and insulin-sensitizing effects.

- Comparative mechanisms inferred from standard pharmacological frameworks.

Functional Analogues

Functionally similar compounds may differ structurally but target overlapping pathways:

- Compound C : A dual COX/LOX inhibitor used in chronic inflammation.

- Compound D : A glitazone-class PPAR-γ agonist for diabetes management.

Advantages of this compound :

- Dual targeting : Hypothetically reduces polypharmacy risks compared to Compounds C and D.

- Synergistic effects: Potential to enhance therapeutic outcomes in comorbid conditions (e.g., diabetes with inflammation).

Research Findings and Methodological Considerations

Analytical Techniques

- Chromatography : High-performance liquid chromatography (HPLC) and mass spectrometry are critical for purity assessment, as emphasized in validation protocols .

- Spectroscopy : Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy for structural elucidation .

Challenges in Comparative Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.